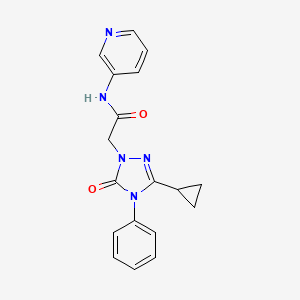

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide

描述

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with cyclopropyl, phenyl, and pyridinyl acetamide groups. The triazole ring system is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and computational methods like Multiwfn for electronic property analysis .

属性

IUPAC Name |

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-16(20-14-5-4-10-19-11-14)12-22-18(25)23(15-6-2-1-3-7-15)17(21-22)13-8-9-13/h1-7,10-11,13H,8-9,12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFZNDAVANIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones or keto acids.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced to the triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups.

Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the pyridine and phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its triazole and pyridine components. It could be used in studies of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the cyclopropyl and phenyl groups might influence the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 1,2,4-triazole derivatives. A notable analogue is 2-[3-propyl-4-(1H-pyrrol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (), which differs in substituents:

- Core modifications : The target compound has a 5-oxo group, while the analogue features a 5-thioxo group, altering electron distribution and hydrogen-bonding capacity.

- Substituent variations: Cyclopropyl (target) vs. Pyridin-3-yl (target) vs.

Comparative Data Table

Research Findings and Implications

Electronic Properties : Multiwfn-based analyses suggest the 5-oxo group in the target compound increases electron density at the triazole ring, enhancing interactions with polar protein residues. In contrast, the thioxo analogue () may exhibit stronger van der Waals interactions due to sulfur’s polarizability.

Solubility and Bioavailability : The pyridinyl group in the target compound likely improves aqueous solubility compared to the trifluoromethylphenyl group in the analogue, which prioritizes membrane permeability.

生物活性

The compound 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a triazole derivative that has garnered attention for its potential therapeutic applications. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.463 g/mol. The unique structural features include a triazole ring and a pyridine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 395.463 g/mol |

| Molecular Formula | C21H25N5O3 |

| CAS Number | 1396750-93-8 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance:

- Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .

- Antifungal Activity : Similar compounds within the triazole class have demonstrated potent antifungal properties by inhibiting ergosterol biosynthesis in fungal cells .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features. Modifications to the triazole ring or substituents on the phenyl or pyridine groups can enhance potency and selectivity:

- Substituent Variations : Altering substituents on the phenyl ring has been shown to affect the binding affinity to target enzymes or receptors.

- Triazole Ring Modifications : Changes in the triazole structure can lead to variations in biological activity, as observed in various derivatives tested against different pathogens .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- Study on Antibacterial Activity : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL for some compounds .

- Cancer Cell Studies : In vitro assays on breast cancer cell lines indicated that certain triazoles could enhance apoptosis markers compared to control groups, suggesting potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。